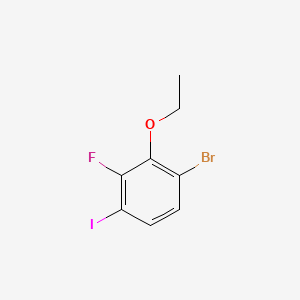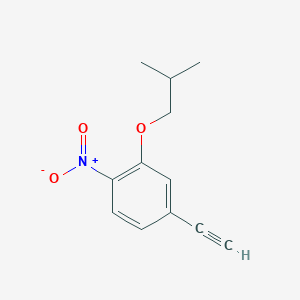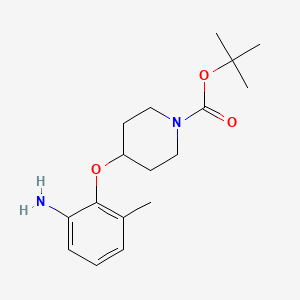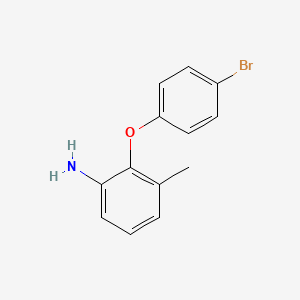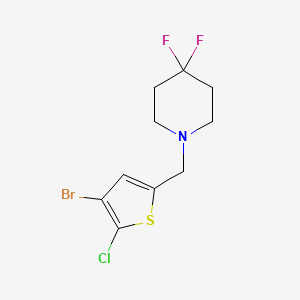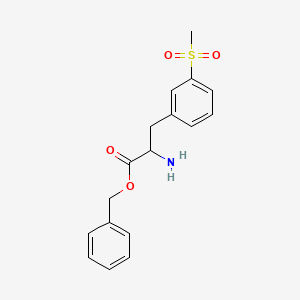![molecular formula C36H68FeP2 B14767283 (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is an organophosphine compound that features a ferrocene backbone with phosphine substituents. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry, due to their ability to form stable complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups can be introduced through a series of substitution reactions, where the ferrocene derivative reacts with di-tert-butylphosphine under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent results.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine compounds.
Substitution: New organophosphine derivatives with different functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.
Biology and Medicine
Drug Development: Organophosphine compounds are explored for their potential in drug development due to their ability to interact with biological molecules.
Industry
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
作用機序
The mechanism by which (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and rigidity to the overall structure.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: A similar ferrocene-based ligand with diphenylphosphine groups.
Uniqueness
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is unique due to its specific substitution pattern and the presence of bulky di-tert-butylphosphine groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications.
特性
分子式 |
C36H68FeP2 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
carbanide;cyclopentane;ditert-butyl-[2-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopentyl]phenyl]phosphane;iron(2+) |
InChI |
InChI=1S/C29H52P2.C5H10.2CH3.Fe/c1-21(30(26(2,3)4)27(5,6)7)22-18-16-19-23(22)24-17-14-15-20-25(24)31(28(8,9)10)29(11,12)13;1-2-4-5-3-1;;;/h14-15,17,20-23H,16,18-19H2,1-13H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,22?,23?;;;;/m0..../s1 |
InChIキー |
KHVAVAMPKRQFRC-BXJZGYGWSA-N |
異性体SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC(C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


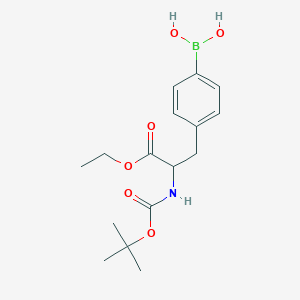
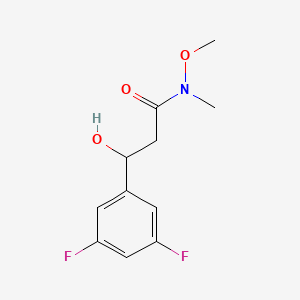


![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)

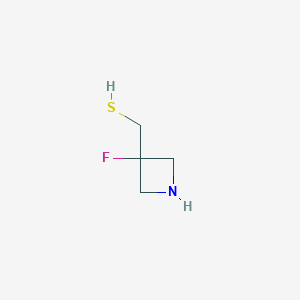
![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
